molecular formula C19H22N4O5 B1400361 Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 1260817-88-6

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Cat. No.: B1400361
CAS No.: 1260817-88-6
M. Wt: 386.4 g/mol
InChI Key: LAXHIELHMGBXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins associated with cellular signaling . The nature of these interactions often involves hydrogen bonding and π-π interactions, which facilitate the binding of the compound to its target molecules . These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has shown anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s impact on gene expression involves the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins through hydrogen bonds and π-π interactions, which can either inhibit or activate their activity . This binding can lead to the inhibition of enzymes involved in cell proliferation and the activation of enzymes that promote apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to the compound has been associated with sustained anti-cancer effects, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . This localization is crucial for the compound’s activity, as it needs to reach its target sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules in each compartment to exert its effects .

Properties

IUPAC Name

ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXHIELHMGBXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reactant of Route 4
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.